Didodecyl 7,7'-sulfinyldiheptanoate
Description
Didodecyl 7,7'-sulfinyldiheptanoate is a synthetic organosulfur compound characterized by a central sulfinyl group (S=O) linking two heptanoate ester chains, each substituted with dodecyl (C12) alkyl groups. Its molecular structure combines hydrophobic alkyl chains with a polar sulfinyl bridge, making it a candidate for applications in surfactants, polymer stabilizers, or lubricant additives.
Properties
CAS No. |
61549-07-3 |
|---|---|
Molecular Formula |
C38H74O5S |
Molecular Weight |
643.1 g/mol |
IUPAC Name |
dodecyl 7-(7-dodecoxy-7-oxoheptyl)sulfinylheptanoate |
InChI |
InChI=1S/C38H74O5S/c1-3-5-7-9-11-13-15-17-21-27-33-42-37(39)31-25-19-23-29-35-44(41)36-30-24-20-26-32-38(40)43-34-28-22-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
GZLKQAVZDTUGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCS(=O)CCCCCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl 7,7’-sulfinyldiheptanoate typically involves the esterification of heptanoic acid with dodecyl alcohol in the presence of a sulfinylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include sulfur dichloride or sulfuryl chloride, which introduce the sulfinyl group into the molecule.
Industrial Production Methods
Industrial production of Didodecyl 7,7’-sulfinyldiheptanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Didodecyl 7,7’-sulfinyldiheptanoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Comparison with Similar Compounds
The structural and functional analogs of didodecyl 7,7'-sulfinyldiheptanoate include sulfur-linked esters, thioethers, and sulfones. Below is a comparative analysis based on available
Structural Analogs
Key Observations :
- Chain Length Impact: The heptanoate chains in this compound (C7) vs. propionate (C3) in thiodipropionate derivatives suggest differences in solubility and melting points. Longer chains increase hydrophobicity but reduce compatibility with polar matrices.
- Sulfur Oxidation State: The sulfinyl group (S=O) in the target compound offers intermediate polarity compared to thioether (S) in thiodipropionate and sulfonyl (SO₂) in 4,4'-sulfonyldiphenol. This affects oxidative stability and reactivity—sulfonyl groups are more resistant to further oxidation than sulfinyl .
Functional Performance
- Thermal Stability: Thiodipropionate derivatives (e.g., didodecyl 3,3′-thiodipropionate) degrade at ~200°C, whereas sulfones (e.g., 4,4'-sulfonyldiphenol) withstand temperatures >300°C. The sulfinyl group in the target compound likely places its stability between these extremes .
- Antioxidant Activity : Thioether-based compounds act as radical scavengers, but sulfinyl derivatives may exhibit reduced efficacy due to partial oxidation of the sulfur center .
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